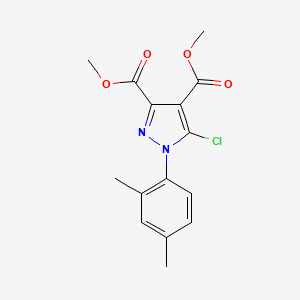

dimethyl 5-chloro-1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate

Description

Dimethyl 5-chloro-1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate is a pyrazole-derived ester featuring a 5-chloro substituent on the pyrazole ring and a 2,4-dimethylphenyl group at the N1 position. Pyrazole derivatives are widely studied for their structural diversity and applications in medicinal and materials chemistry. This compound is synthesized via 1,3-dipolar cycloaddition of 3-aryl sydnones with dimethylacetylenedicarboxylate (DMAD), a method common to many pyrazole dicarboxylates .

Properties

Molecular Formula |

C15H15ClN2O4 |

|---|---|

Molecular Weight |

322.74 g/mol |

IUPAC Name |

dimethyl 5-chloro-1-(2,4-dimethylphenyl)pyrazole-3,4-dicarboxylate |

InChI |

InChI=1S/C15H15ClN2O4/c1-8-5-6-10(9(2)7-8)18-13(16)11(14(19)21-3)12(17-18)15(20)22-4/h5-7H,1-4H3 |

InChI Key |

ZHUZRJDWUNBRDG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=C(C(=N2)C(=O)OC)C(=O)OC)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-chloro-1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a β-diketone, followed by chlorination and esterification to introduce the chloro and ester groups, respectively. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-chloro-1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Dimethyl 5-chloro-1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical agent or as a lead compound for drug development.

Industry: It can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 5-chloro-1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The compound’s structural uniqueness lies in its substitution pattern, which distinguishes it from related esters. Key comparisons include:

*Inferred based on structural analogy to .

Key Observations:

- Halogen Effects: The 5-Cl substituent may enhance electrophilic reactivity compared to non-halogenated analogs (e.g., methyl or phenyl groups) .

Hydrogen Bonding and Crystal Packing

The target compound forms cyclic dimers via C—H⋯O interactions, as observed in its crystal structure . This contrasts with:

- Chain motifs in dimethyl 1-(3-chloro-4-methyl)-1H-pyrazole-3,4-dicarboxylate, where C—H⋯O bonds create extended chains .

- Weak interactions in benzyl-substituted analogs (e.g., dimethyl 1-(2-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate), which lack significant hydrogen bonding .

These differences in supramolecular architecture influence melting points, solubility, and stability. Cyclic dimers may promote tighter packing, increasing melting points relative to chain-forming analogs.

Biological Activity

Dimethyl 5-chloro-1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate (CAS Number: 618069-94-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C15H15ClN2O4

- Molecular Weight : 304.75 g/mol

- CAS Number : 618069-94-6

- Structural Characteristics : The compound features a pyrazole ring substituted with a chlorophenyl and two carboxylate groups, which are crucial for its biological activity.

Pharmacological Activities

This compound exhibits a variety of biological activities:

1. Anti-inflammatory Activity

Research has indicated that pyrazole derivatives, including this compound, possess significant anti-inflammatory properties. A study demonstrated that related compounds inhibited cytokine production (e.g., TNF-α and IL-6) in vitro, suggesting potential use in treating inflammatory diseases .

2. Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro studies have indicated effectiveness against E. coli and S. aureus, with modifications to the structure enhancing antimicrobial potency .

3. Anticancer Properties

This compound has been evaluated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells by activating caspase pathways and modulating p53 expression levels .

The biological activity of this compound can be attributed to several mechanisms:

- Cytokine Modulation : The compound's ability to inhibit pro-inflammatory cytokines suggests it may interfere with signaling pathways involved in inflammation.

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation indicates a potential mechanism for its anticancer effects.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.